2-Bromo-5-chlorobenzene-1-sulfonyl chloride
Overview
Description
2-Bromo-5-chlorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrCl2O2S and a molecular weight of 289.96 g/mol . It is a derivative of benzene, featuring bromine, chlorine, and sulfonyl chloride functional groups. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional versatility.
Mechanism of Action
Target of Action
Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Mode of Action
2-Bromo-5-chlorobenzenesulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can undergo nucleophilic substitution reactions . The chlorine atom attached to the sulfur atom is a good leaving group, making the sulfur atom susceptible to attack by nucleophiles such as amines, alcohols, and phenols . The resulting products are sulfonamides, sulfonic esters, and sulfonic acids respectively .
Biochemical Pathways
For instance, sulfonamides are known to inhibit bacterial enzymes, thereby disrupting bacterial growth .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
The molecular and cellular effects of 2-Bromo-5-chlorobenzenesulfonyl chloride are largely dependent on the nature of the nucleophile it reacts with. For instance, when it reacts with amines to form sulfonamides, it can potentially inhibit certain bacterial enzymes, leading to antibacterial effects .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-chlorobenzenesulfonyl chloride can be influenced by various environmental factors. These include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the rate of its reaction with nucleophiles can be affected by the pH of the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chlorobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-bromo-5-chlorobenzene. One common method is the reaction of 2-bromo-5-chlorobenzene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere, often at room temperature, to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and precise temperature control .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chlorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Nucleophilic Substitution: Typical nucleophiles include amines, which react with the sulfonyl chloride group to form sulfonamides.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with additional halogen atoms.
Nucleophilic Substitution: Sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
2-Bromo-5-chlorobenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzene-1-sulfonyl chloride
- 2-Bromobenzenesulfonyl chloride
- 5-Bromo-2-methoxybenzenesulfonyl chloride
Uniqueness
2-Bromo-5-chlorobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the benzene ring, which influence its reactivity and selectivity in chemical reactions. This dual halogenation provides distinct electronic and steric effects, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-5-chlorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBKSMLXPDRKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037299-72-1 | |
Record name | 2-bromo-5-chlorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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